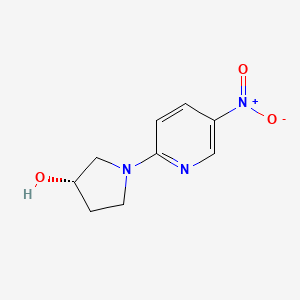

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol

Description

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol is a chiral pyrrolidine derivative featuring a nitro-substituted pyridine ring at position 2 and a hydroxyl group at position 3 of the pyrrolidine moiety. The compound is listed in tertiary amine catalogs, such as CymitQuimica’s product directory, though it has been marked as discontinued .

Properties

IUPAC Name |

(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIKCAKKNZHNLC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 5-nitropyridine moiety. The presence of the hydroxyl group at the third position of the pyrrolidine ring enhances its reactivity and potential interactions with biological targets. The molecular formula is CHNO, with a molecular weight of approximately 194.20 g/mol.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes that play roles in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The interaction with receptors could influence signaling pathways, impacting cellular responses to external stimuli.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Studies have shown that compounds similar to (S)-1-(5-Nitropyridine-2-yl)pyrrolidine derivatives can inhibit tumor cell proliferation. For example, pyrrolo[2,3-d]pyrimidine antifolates have demonstrated potent activity against cancer cells by targeting folate metabolism pathways .

- Antimicrobial Properties : Nitropyridine derivatives are known for their antimicrobial effects, which may extend to this compound. Preliminary studies suggest that nitro groups enhance the compound's ability to combat bacterial infections .

- Neuroprotective Effects : Research has indicated that pyrrolidine derivatives can exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory processes .

Table 1: Summary of Biological Activities

Recent Studies

- Antitumor Mechanism : A study highlighted the dual inhibition of glycinamide ribonucleotide formyltransferase and AICARFTase by similar compounds, leading to ATP depletion in cancer cells, thus confirming the potential antitumor mechanism of (S)-1-(5-Nitropyridine-2-yl)pyrrolidine derivatives .

- Neuroprotective Mechanisms : Investigations into pyrrolidine derivatives revealed their ability to mitigate oxidative stress-induced neuronal damage, suggesting a role in neurodegenerative disease management .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including (S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol, in exhibiting antimicrobial properties. The presence of the nitropyridine moiety enhances the biological activity of these compounds against various bacterial and fungal strains. Research indicates that compounds with similar structures have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable efficacy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases. The inhibition of deubiquitylating enzymes (DUBs) is a therapeutic target for conditions such as Alzheimer’s disease. Studies indicate that compounds related to this compound may serve as effective DUB inhibitors, potentially slowing disease progression .

Synthetic Methodologies

Building Block in Organic Synthesis

this compound can act as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as 1,3-dipolar cycloadditions, makes it valuable for constructing complex molecular architectures. For instance, the compound has been utilized in synthesizing novel heterocycles through cycloaddition reactions with azomethine ylides, leading to the formation of pyrroline derivatives .

Case Study 1: Antimicrobial Screening

A study conducted on a series of nitropyridine derivatives demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against A. baumannii and Candida species. This suggests its potential as an alternative or adjunctive treatment option in antimicrobial therapy .

Case Study 2: Neuroprotective Research

In preclinical trials focusing on neurodegenerative diseases, this compound was shown to inhibit specific DUBs linked to neuroinflammation and neuronal death. The results indicated a reduction in neurotoxic markers in treated models, supporting its role as a candidate for further development in neuroprotection strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol can be categorized based on core scaffolds, substituents, and applications. Below is a detailed comparison:

Structural Analogs with Pyrrolidine-3-ol Moieties

Pyridine Derivatives with Nitro Substituents

Functional Analogs in Kinase Inhibition

The patent-published compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide shares the pyrrolidine-3-ol motif but incorporates a pyrazolopyrimidine core and difluorophenyl group.

Key Research Findings

- Stereochemical Impact : The (S)-configuration of the hydroxyl group in this compound is crucial for chiral recognition in catalysis or binding, contrasting with (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride, where multiple stereocenters refine receptor interactions .

- Nitro Group Reactivity : The 5-nitro group on pyridine distinguishes the compound from halogenated analogs (e.g., 5-chloro-3-nitropyridin-2-ol), enabling nucleophilic aromatic substitution or reduction reactions .

Q & A

Q. What analytical methods detect and quantify degradation products during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.